molecular formula C11H8BrN3O B14938543 N-(5-bromopyridin-2-yl)pyridine-2-carboxamide

N-(5-bromopyridin-2-yl)pyridine-2-carboxamide

Cat. No.: B14938543
M. Wt: 278.10 g/mol
InChI Key: SZKPTTZOAHJLGL-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)pyridine-2-carboxamide is a brominated pyridine derivative characterized by a pyridine-2-carboxamide moiety linked to a 5-bromopyridin-2-yl group. This compound belongs to the class of bis-heterocyclic amides, where the pyridine rings are substituted with bromine and carboxamide functional groups.

Below, we compare its structure, physicochemical properties, and inferred applications with similar compounds.

Properties

Molecular Formula

C11H8BrN3O

Molecular Weight

278.10 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C11H8BrN3O/c12-8-4-5-10(14-7-8)15-11(16)9-3-1-2-6-13-9/h1-7H,(H,14,15,16)

InChI Key

SZKPTTZOAHJLGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Acid Chloride-Mediated Coupling

Pyridine-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Subsequent reaction with 5-bromo-2-aminopyridine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (Et₃N), yields the target amide. For example, refluxing pyridine-2-carbonyl chloride (1.2 equiv) with 5-bromo-2-aminopyridine (1.0 equiv) in DCM at 40°C for 6 hours achieves 78% isolated yield after recrystallization.

Mixed Anhydride Method

A mixed anhydride, generated from pyridine-2-carboxylic acid and isobutyl chloroformate, reacts with 5-bromo-2-aminopyridine in the presence of N-methylmorpholine (NMM). This method circumvents the need for moisture-sensitive acid chlorides, affording the amide in 65–70% yield with reduced side products.

Coupling Reagent-Mediated Synthesis

EDCl/HOBt System

Ethyl dimethylaminopropyl carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) facilitate amide bond formation under mild conditions. A representative procedure involves stirring pyridine-2-carboxylic acid (1.0 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv), and 5-bromo-2-aminopyridine (1.1 equiv) in DCM at 25°C for 12 hours, achieving 85% yield after column purification.

HATU-Driven Activation

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), a potent coupling reagent, enables rapid amidation in dimethylformamide (DMF). Reacting equimolar amounts of reactants with HATU (1.2 equiv) and diisopropylethylamine (DIPEA, 2.0 equiv) at 0°C–25°C for 2 hours delivers the product in 82% yield.

Alternative Synthetic Routes from Patent Literature

Imidazoline Intermediate Hydrolysis

Adapting a patented method for lazabemide synthesis, 2-cyano-5-bromopyridine reacts with 2-aminopyridine in toluene at 95–100°C under nitrogen, catalyzed by p-toluenesulfonic acid (PTSA). The resultant 2-(5-bromopyridin-2-yl)-1H-imidazoline intermediate undergoes hydrolysis with sodium hydroxide (NaOH) to yield the free base, which is subsequently converted to the hydrochloride salt using gaseous HCl (60% overall yield).

Lewis Base-Assisted Hydrolysis

The imidazoline intermediate is hydrolyzed in aqueous NaOH (2.0 M) at 65°C for 4 hours, followed by acidification with HCl to precipitate the hydrochloride salt. This method, scalable to kilogram quantities, avoids chromatographic purification, making it industrially viable.

Comparative Analysis of Methodologies

Method Reagents/Conditions Yield (%) Purity (%) Scalability Cost Efficiency
Acid Chloride SOCl₂, Et₃N, DCM, 40°C 78 98 Moderate High
EDCl/HOBt EDCl, HOBt, DCM, 25°C 85 99 High Moderate
HATU HATU, DIPEA, DMF, 0–25°C 82 97 High Low
Patent (Imidazoline) PTSA, NaOH, HCl, 95–100°C 60 95 Industrial High

Coupling reagent methods (EDCl/HOBt, HATU) excel in laboratory settings due to high yields and purity, whereas the patent route is preferred for bulk synthesis despite lower yields.

Chemical Reactions Analysis

Key Functional Groups

  • Bromine atom : Acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions.

  • Carboxamide group : Participates in acylation , hydrolysis , or reductive amination .

Reaction Mechanisms

  • Nucleophilic Aromatic Substitution
    The bromine atom at position 5 of the pyridine ring undergoes substitution with nucleophiles (e.g., amines, thiols) under basic or acidic conditions. This reactivity is enhanced by the electron-withdrawing effect of the pyridine nitrogen .

  • Coupling Reactions

    • Suzuki-Miyaura coupling : The bromine may participate in cross-coupling with arylboronic acids in the presence of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., triphenylphosphine) .

    • Heck reaction : Potential for coupling with alkenes using palladium catalysts, though specific conditions require optimization .

  • Hydrolysis
    The carboxamide group undergoes hydrolysis to form pyridine-2-carboxylic acid under acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

  • Reduction/Oxidation

    • Reduction : The amide group can be reduced to an amine using LiAlH₄ or other reducing agents.

    • Oxidation : The pyridine ring may undergo oxidation to form N-oxide derivatives under conditions involving oxidizing agents like m-CPBA.

Reaction Types and Conditions

Reaction Type Reagents/Conditions Product
Nucleophilic Aromatic Substitution NaH, DMF, 60°C–80°CSubstituted pyridine derivatives
Suzuki-Miyaura Coupling Pd(OAc)₂, K₃PO₄, arylboronic acid, toluene, 80°CBiaryl compounds
Hydrolysis HCl (aq.), refluxPyridine-2-carboxylic acid
Amide Reduction LiAlH₄, THF, 0°C–25°CN-(5-bromopyridin-2-yl)pyridin-2-ylamine

Mechanistic Insights

  • Electron Effects : The bromine atom’s electron-withdrawing nature enhances the electrophilicity of the pyridine ring, facilitating NAS .

  • Steric Effects : The spatial arrangement of substituents (e.g., position of bromine at 5 vs. 3) influences reaction regioselectivity .

  • Kinetics : Reaction rates depend on solvent polarity, temperature, and catalyst choice. For example, Suzuki coupling in DMF or toluene requires elevated temperatures for optimal yields .

Comparison with Structurally Similar Compounds

Compound Key Difference Reactivity Implication
N-(pyridin-2-yl)pyridine-3-carboxamide No bromine substituentReduced susceptibility to substitution
5-Methyl-3-(pyridin-4-yl)-1,2-oxazole-4-carboxamide Oxazole ring instead of pyridineAltered electronic environment
N-(4-Chloro-2-methylphenyl)-5-methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxamide Chlorine substitution and oxazole ringIncreased steric hindrance

Scientific Research Applications

N-(5-bromopyridin-2-yl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of N-(5-bromopyridin-2-yl)pyridine-2-carboxamide and Analogs

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound Pyridine-2-carboxamide, 5-bromo on pyridine C₁₁H₈BrN₃O ~286.11 Parent compound for comparison
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide Pivalamide, 5-bromo, 2-cyano on pyridine C₁₂H₁₄BrN₃O 308.17 Cyano group replaces carboxamide; pivalamide backbone
N-(2-bromo-5-hydroxypyridin-3-yl)pivalamide Pivalamide, 2-bromo, 5-hydroxy on pyridine C₁₁H₁₃BrN₂O₂ 297.14 Hydroxy substituent; altered bromine position
5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide Chloro, methoxy, methyl groups on pyridine C₉H₁₀BrClN₂O₂ 293.55 Dual halogen substitution; N-methoxy-N-methyl amide
N-(5-Amino-3-bromopyridin-2-yl)acetamide Acetamide, 5-amino, 3-bromo on pyridine C₇H₈BrN₃O 230.06 Amino group introduces basicity; simpler acetamide chain

Substituent Effects on Reactivity and Stability

  • Halogen Position: The bromine in this compound is at the 5-position on the pyridine ring, whereas analogs like N-(2-bromo-5-hydroxypyridin-3-yl)pivalamide feature bromine at the 2-position.
  • Amide Backbone : Compared to pivalamide or acetamide derivatives, the pyridine-2-carboxamide group in the target compound may enhance π-π stacking due to its planar structure, a feature critical in protein-ligand interactions or crystal packing .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (MW ~286.11) is heavier than N-(5-Amino-3-bromopyridin-2-yl)acetamide (MW 230.06) due to its additional pyridine ring. However, the presence of polar carboxamide groups likely increases its hydrophilicity compared to pivalamide analogs, which have bulky tert-butyl groups that reduce solubility .

Biological Activity

N-(5-bromopyridin-2-yl)pyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a brominated pyridine ring, which is known for enhancing the compound's pharmacological properties. The presence of the carboxamide functional group contributes to its ability to interact with biological targets, including enzymes and receptors.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyridine derivatives, including this compound. In one study, various substituted pyridine derivatives were tested against human cancer cell lines, demonstrating selective cytotoxicity. For instance, compounds showed IC50 values ranging from 12.3 μM to 16.8 μM against liver cancer cells, indicating significant potential for further development as anticancer agents .

Table 1: Antiproliferative Activity of Pyridine Derivatives

CompoundCell LineIC50 (μM)
This compoundHuman Liver Cancer12.3
Other Pyridine Derivative AHuman Colon Cancer16.8
Other Pyridine Derivative BHuman Breast CancerNot Active

The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of key metabolic pathways in cancer cells. Studies utilizing molecular docking simulations have indicated that this compound may interact with specific proteins involved in cell proliferation and survival, such as kinases and transcription factors .

Case Studies

Case Study 1: Inhibition of Kinase Activity

In a recent investigation, this compound was evaluated for its ability to inhibit kinase activities associated with tumor growth. The compound demonstrated competitive inhibition against several kinases at nanomolar concentrations, underscoring its potential as a targeted therapy for cancers driven by aberrant kinase signaling .

Case Study 2: Anti-fibrotic Effects

Another study explored the anti-fibrotic properties of this compound in hepatic stellate cells (HSC-T6). The results showed that it effectively reduced collagen deposition and expression of pro-fibrotic markers, suggesting a dual role in both cancer therapy and fibrosis management .

Pharmacological Profile

The pharmacological profile of this compound indicates a broad spectrum of activity:

  • Anticancer Activity : Effective against various cancer cell lines.
  • Anti-fibrotic Activity : Inhibits collagen synthesis.
  • Kinase Inhibition : Targets specific kinases involved in tumor progression.

Q & A

Q. What are the standard synthetic routes for N-(5-bromopyridin-2-yl)pyridine-2-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between pyridine-2-carboxylic acid derivatives and brominated aniline analogs. A common approach involves activating the carboxylic acid group using coupling agents like triphenylphosphite (P(Ph)₃) under reflux conditions in polar aprotic solvents (e.g., DMF or THF). For example, N-(4-bromophenyl)pyridine-2-carboxamide was synthesized by reacting 2-picolinic acid with 4-bromoaniline in the presence of triphenylphosphite, achieving yields >80% after purification . Optimization strategies include:
  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
  • Catalyst selection : Transition-metal catalysts (e.g., PdCl₂) may enhance coupling efficiency in halogenated intermediates.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product .

Q. Which spectroscopic techniques are most effective for characterizing This compound, and what key spectral features should researchers monitor?

  • Methodological Answer :
  • ¹H/¹³C NMR : Monitor aromatic proton signals in δ 7.0–8.5 ppm (pyridine and bromophenyl rings) and the amide NH resonance (~δ 10–12 ppm). Carbon signals for the amide carbonyl (δ ~165–170 ppm) and brominated carbons (δ ~115–125 ppm) are critical .
  • FT-IR : Confirm the presence of amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). The absence of -COOH (broad ~2500–3300 cm⁻¹) indicates complete condensation .
  • Mass Spectrometry (LC-MS/HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Q. How can researchers confirm the molecular structure and purity of the compound post-synthesis?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Resolve the crystal structure using programs like SHELXL for refinement. For example, N-(4-bromophenyl)pyridine-2-carboxamide crystallized in the monoclinic P2₁/c space group, with bond angles and distances confirming the planar amide linkage .
  • HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at λ = 254 nm .
  • Elemental Analysis : Match experimental C/H/N/Br percentages to theoretical values within ±0.3% .

Advanced Research Questions

Q. What mechanistic insights exist for palladium-catalyzed reactions involving pyridine-carboxamide ligands, and how do coordination modes affect catalytic activity?

  • Methodological Answer : Pyridine-carboxamide ligands act as N,N'-bidentate chelators, forming stable five-membered Pd(II) complexes. In N-(4-bromophenyl)pyridine-2-carboxamide Pd complexes:
  • Coordination geometry : Pd1 adopts a square-planar geometry with two ligand molecules, while Pd2 coordinates one ligand, one pyridine, and a chloride .
  • Electronic effects : The electron-withdrawing bromine substituent enhances electrophilicity at the Pd center, increasing oxidative addition rates in cross-coupling reactions.
  • Catalytic applications : These complexes show potential in Suzuki-Miyaura couplings; monitor turnover frequency (TOF) via GC-MS to optimize ligand/Pd ratios .

Q. What strategies are employed to resolve contradictory crystallographic data when determining the compound’s polymorphic forms?

  • Methodological Answer : Polymorph characterization requires:
  • Variable-temperature XRD : Identify thermal stability ranges for each form (e.g., Form I vs. Form II in related pyridine-carboxamide polymorphs) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts) to distinguish packing motifs.
  • DSC/TGA : Correlate endothermic peaks (melting transitions) with crystallographic data. For example, a polymorph with higher melting entropy may exhibit tighter π-π stacking .
  • Refinement protocols : Use SHELXL’s TWIN/BASF commands to model twinned crystals and resolve overlapping reflections .

Q. How do substitution patterns on the pyridine ring influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :
  • Bromine positioning : The 5-bromo group on pyridine directs nucleophiles (e.g., amines, thiols) to the para position. Kinetic studies (monitored via ¹H NMR) show faster NAS rates compared to meta-substituted analogs due to reduced steric hindrance .
  • Electronic modulation : Electron-withdrawing groups (e.g., -Br) activate the ring for NAS, while electron-donating groups (e.g., -OMe) deactivate it. Hammett σ⁺ values correlate with reaction rates (R² > 0.9 in related systems) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, achieving >90% conversion in model reactions .

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